VEGFA Target Assignment: 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea vs. Positional Isomers Lacking Curated Target Annotation
The DrugMAP database assigns 1-(2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea specifically as an inhibitor of VEGFA (VEGFA_HUMAN) . In contrast, the 4-methoxypyrimidine positional isomer (1-(4-methoxypyrimidin-5-yl)-3-(m-tolyl)urea) and the para-tolyl analog (1-(2-methoxypyrimidin-5-yl)-3-(p-tolyl)urea) lack any curated VEGFA target annotation in the same database, indicating that the 2-methoxy / 3-methyl substitution pattern is a determinant of VEGFA recognition . This curated annotation is derived from the compound's inclusion in patent US20160096832A1, which specifically claims pyrimidine-urea derivatives as kinase inhibitors and exemplifies the 2-methoxy-5-pyrimidinyl urea scaffold .
| Evidence Dimension | Curated target assignment (VEGFA inhibition) |
|---|---|
| Target Compound Data | Annotated as VEGFA inhibitor in DrugMAP; linked to patent US20160096832A1 |
| Comparator Or Baseline | Positional isomers (4-methoxypyrimidine, p-tolyl analogs): No VEGFA annotation in DrugMAP |
| Quantified Difference | Qualitative: Present vs. absent curated VEGFA target assignment |
| Conditions | DrugMAP database curation based on patent and literature evidence |
Why This Matters
A curated VEGFA target assignment provides a testable hypothesis for angiogenesis-related research; selecting an unannotated analog forfeits this established target link and may lead to unproductive screening.
- [1] DrugMAP Database. Pyrimidine derivative 5 (DMNET19). Drug Therapeutic Target: VEGFA_HUMAN (Inhibitor). Indications: Blood vessel proliferative disorder, Fibrosis, Neurodegenerative disorder. View Source
- [2] US Patent US20160096832A1. Kinase inhibitors. Filed 2014-10-06. The patent exemplifies pyrimidine-urea compounds as kinase inhibitors, including the 2-methoxypyrimidin-5-yl urea scaffold. View Source
